Navigating the Synthetic Landscape of 4-Bromo-7-iodobenzo[d]dioxole: A Technical Guide for Chemical Researchers
Navigating the Synthetic Landscape of 4-Bromo-7-iodobenzo[d]dioxole: A Technical Guide for Chemical Researchers
Navigating the Synthetic Landscape of 4-Bromo-7-iodobenzo[d][1][2]dioxole: A Technical Guide for Chemical Researchers
An In-depth Exploration of CAS 3076990-91-2 for Advanced Synthesis and Drug Discovery
In the intricate world of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Halogenated heterocyclic compounds, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 4-bromo-7-iodobenzo[d][1][2]dioxole (CAS 3076990-91-2), a di-halogenated benzodioxole derivative with significant potential for synthetic diversification. While the user's initial query referenced a benzoxazole, extensive database verification has confirmed the correct structure associated with this CAS number to be the benzodioxole. This guide will delve into its physicochemical properties, plausible synthetic routes, predicted reactivity, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Molecular Attributes: A Physicochemical Profile
Detailed experimental data for 4-bromo-7-iodobenzo[d][1][2]dioxole is not extensively documented in publicly available literature. However, based on information from chemical suppliers and computational predictions, a profile of its core properties can be assembled.
| Property | Value | Source |
| CAS Number | 3076990-91-2 | [2][3] |
| Molecular Formula | C₇H₄BRIO₂ | [3] |
| Molecular Weight | 326.92 g/mol | [3] |
| IUPAC Name | 4-bromo-7-iodobenzo[d][1][2]dioxole | [3] |
| SMILES | IC1=C(OCO2)C2=C(Br)C=C1 | [3] |
| Appearance | Solid (predicted) | |
| Purity | 95% (as per supplier) | [3] |
Note: Some properties are predicted and have not been experimentally verified.
Synthesis and Spectroscopic Characterization: Charting the Course
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for 4-bromo-7-iodobenzo[d][1][2]dioxole.
Step-by-Step Methodology (Hypothetical):
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Bromination of 1,3-Benzodioxole: 1,3-Benzodioxole can be selectively brominated at the 4-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction conditions would need to be carefully controlled to favor mono-bromination.
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Iodination of 4-Bromo-1,3-benzodioxole: The resulting 4-bromo-1,3-benzodioxole could then be subjected to iodination. A common method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA). The directing effects of the bromo and methylenedioxy groups would likely favor iodination at the 7-position.
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Purification: The final product would require purification, likely through column chromatography, to isolate the desired 4-bromo-7-iodobenzo[d][1][2]dioxole from any side products or unreacted starting materials.
Predicted Spectroscopic Data:
While experimental spectra are not available, predictions can be made based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 5- and 6-positions, and a singlet for the two protons of the methylenedioxy group.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the bromine and iodine atoms would be expected to have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Reactivity and Synthetic Utility: A Versatile Building Block
The synthetic utility of 4-bromo-7-iodobenzo[d][1][2]dioxole lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This allows for selective and sequential functionalization of the molecule.
Selective Cross-Coupling Reactions:
Caption: Predicted differential reactivity in palladium-catalyzed cross-coupling reactions.
This differential reactivity enables a modular approach to the synthesis of complex molecules. For instance, a Suzuki coupling could be performed selectively at the 7-position (iodine), followed by a subsequent coupling reaction (e.g., another Suzuki coupling or a Buchwald-Hartwig amination) at the 4-position (bromine) under more forcing conditions. This step-wise functionalization makes 4-bromo-7-iodobenzo[d][1][2]dioxole a valuable intermediate for creating diverse molecular libraries.
The benzodioxole moiety itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities[4].
Applications in Research and Development
Given its structure, 4-bromo-7-iodobenzo[d][1][2]dioxole is a promising starting material for the synthesis of:
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Novel Pharmaceutical Agents: The benzodioxole core is present in many natural products and synthetic drugs. The ability to introduce two different substituents at specific positions allows for the fine-tuning of pharmacological properties.
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Agrochemicals: Derivatives of 1,3-benzodioxole are used in the synthesis of pesticides and herbicides[5].
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Materials Science: The rigid, planar structure of the benzodioxole ring system can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
As with any halogenated organic compound, 4-bromo-7-iodobenzo[d][1][2]dioxole should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to assume that the compound may be harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
4-Bromo-7-iodobenzo[d][1][2]dioxole represents a synthetically valuable, yet underexplored, building block for chemical synthesis. Its di-halogenated nature, with the potential for selective and sequential functionalization, opens up a wide array of possibilities for the creation of novel and complex molecules. While detailed experimental data for this specific compound remains limited, this guide provides a foundational understanding of its predicted properties and reactivity based on established chemical principles and data from analogous structures. It is hoped that this technical overview will stimulate further research into the chemistry and applications of this promising compound, paving the way for new discoveries in medicine, agriculture, and materials science.
References
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AChemBlock. (2026, February 14). 4-Bromo-7-iodobenzo[d][1][2]dioxole 95% | CAS: 3076990-91-2.
- Benchchem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
- Al-Warhi, T., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC.
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.
- The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. (2025, October 10).
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